N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine
Description
Properties
IUPAC Name |
5-bromo-N-(2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-4-2-3-5-11(9)15-12-7-6-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFHQSLGKJLUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270255 | |
| Record name | 5-Bromo-N-(2-methylphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-52-3 | |
| Record name | 5-Bromo-N-(2-methylphenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(2-methylphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of 2-Pyridinyl Derivatives
Method Overview:
This approach involves the selective bromination of 2-pyridinyl compounds, followed by amination to introduce the phenyl group.
- Starting Material: 2-Pyridinyl compounds, typically 2-aminopyridine or derivatives thereof.
- Bromination Step:
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.
- Conditions: Typically performed at 0°C to 40°C to control regioselectivity and prevent over-bromination.
- Solvent: Halogenated hydrocarbons such as dichloromethane or chloroform are preferred.
- Outcome: Formation of 5-bromo-2-pyridinyl intermediates with high regioselectivity.
- Reference: Patent CN103012284A describes a similar bromination process, emphasizing the importance of temperature control to optimize yield and selectivity.
Nucleophilic Substitution with Aniline Derivatives
Method Overview:
Following bromination, the 5-bromo-2-pyridinyl intermediate undergoes nucleophilic substitution with 2-methylphenylamine (o-toluidine) to form the target amine.
- Reagents:
- 5-Bromo-2-pyridinyl intermediate.
- 2-Methylphenylamine (o-toluidine).
- Base such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
- Conditions:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures, typically between 80°C and 120°C, to promote substitution.
- Duration: Several hours to ensure complete conversion.
- Outcome: Formation of N-(5-bromo-2-pyridinyl)-N-(2-methylphenyl)amine.
- Notes: The reaction may require catalytic amounts of copper or palladium if a cross-coupling strategy is employed.
Alternative Cross-Coupling Strategies
Method Overview:
Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can be employed for higher selectivity and yields.
- Reagents:
- 5-Bromo-2-pyridinyl intermediates.
- Arylboronic acids or amines.
- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄).
- Base: Potassium tert-butoxide or sodium tert-butoxide.
- Conditions:
- Solvent: Toluene, dioxane, or dioxane-water mixtures.
- Temperature: 80°C to 110°C.
- Duration: 12–24 hours.
- Advantages: High regioselectivity, milder conditions, and broader substrate scope.
Purification and Characterization
Post-synthesis, the crude product is typically purified via recrystallization from solvents like methanol or ethanol. Characterization involves NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Data Summary Table: Preparation Methods
Research Findings and Notes:
- Selectivity Control: Temperature and solvent choice are critical in bromination to prevent polybromination and ensure regioselectivity at the 5-position of pyridine.
- Reaction Optimization: Use of phase-transfer catalysts or ligands can improve yields in cross-coupling reactions.
- Environmental and Cost Considerations: Methods utilizing catalytic systems and milder conditions are preferred for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of new chemical entities.
- Catalysis : N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine can be utilized in palladium-catalyzed reactions, such as Suzuki coupling, to produce novel pyridine derivatives. These derivatives can exhibit varied chemical properties and biological activities, expanding the scope of synthetic organic chemistry .
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been evaluated alongside other nitrogen-containing heterocycles against various bacterial strains, showing potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound's structure suggests possible interactions with cancer-related pathways. Early investigations have indicated that it could act on molecular targets involved in tumor growth and proliferation, making it a candidate for further research in cancer therapy .
Medicine
- Drug Discovery : this compound is being explored as a lead compound in drug discovery efforts. Its unique structural features may allow for the development of new therapeutic agents targeting specific diseases .
- Mechanism of Action : The biological activity of this compound is attributed to its interaction with enzymes and receptors critical to various biological pathways. Detailed mechanistic studies are needed to elucidate these interactions fully.
Case Studies
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of several nitrogen-containing heterocycles, including this compound. The results indicated promising activity against key bacterial strains, supporting its potential as an antimicrobial agent.
- Anti-Thrombolytic Activity : In related research involving pyridine derivatives, compounds structurally similar to this compound exhibited varying degrees of anti-thrombolytic activity, suggesting that modifications to the pyridine structure could enhance therapeutic effects .
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound and its analogs share a common pyridinylamine backbone but differ in substituents, which significantly influence their physical and chemical properties. Key comparisons are summarized below:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., bromine) enhance electrophilic reactivity, while bulky substituents (e.g., sec-butyl) may hinder crystallization .
- Crystallinity : Brominated pyridinylamines like 5-bromo-N-methylpyrimidin-2-amine form planar pyrimidine rings with intermolecular hydrogen bonds (C–H⋯N, C–H⋯Br), stabilizing their crystal lattices .
Biological Activity
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound is characterized by a brominated pyridine ring and a methyl-substituted phenyl ring linked through an amine bond. Its molecular formula is . The presence of both bromine and a methyl group may significantly influence its reactivity and biological properties compared to similar compounds.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it has been investigated for:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against various bacterial strains .
- Anticancer Properties : The compound's structure indicates possible interactions with cancer-related pathways, making it a candidate for further investigation in cancer therapy .
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of nitrogen-containing heterocycles, this compound was evaluated alongside other derivatives. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed, similar compounds showed promising activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has indicated that compounds with similar structures often target specific cancer pathways. For instance, derivatives of pyridine have been shown to inhibit tumor growth by interfering with cell signaling pathways . The unique combination of bromine and nitrogen in this compound could enhance its efficacy as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Pyridinyl)-N-phenylamine | Lacks bromine and methyl groups | Reduced reactivity and potential activity |
| N-(5-Chloro-2-pyridinyl)-N-(2-methylphenyl)amine | Chlorine instead of bromine | Different chemical properties may affect activity |
The presence of both bromine and methyl groups in this compound likely enhances its biological profile compared to these analogs .
Case Studies and Experimental Data
A case study involving the synthesis of related pyridine derivatives highlighted the importance of substituents on biological activity. For example, derivatives synthesized via palladium-catalyzed reactions demonstrated varying degrees of antibacterial activity depending on their structural modifications . Such findings suggest that systematic variations in the chemical structure can lead to significant differences in biological outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine, and how can reaction conditions be systematically optimized?
- Methodology :
- Step 1 : Start with brominated pyridine derivatives (e.g., 5-bromo-2-aminopyridine) and substituted anilines (e.g., 2-methylaniline) for Buchwald-Hartwig or Ullmann coupling reactions. Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos .
- Step 2 : Optimize temperature (80–120°C), solvent (toluene or DMF), and base (Cs₂CO₃) to enhance yield. Monitor progress via TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry.
- Data Table :
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 78 | 99.2 |
| CuI/1,10-Phenanthroline | DMF | 100 | 65 | 97.5 |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize this compound?
- Methodology :
- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish pyridine (e.g., doublet for H3 and H4) and aniline protons .
- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹).
- High-Resolution MS : Use ESI+ mode to verify molecular ion [M+H]<sup>+</sup> (expected m/z: ~303.03).
Q. What crystallographic tools are recommended for resolving structural ambiguities?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: CHCl₃/MeOH). Use SHELXL (for refinement) and ORTEP-3 (for visualization) .
- Validation : Apply R-factor (<0.05) and check for missed symmetry using PLATON .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the compound’s reactivity or binding modes in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding) using GROMACS. Analyze RMSD and hydrogen bonding over 100-ns trajectories.
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
- Assay Validation : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) and normalize to controls. Use statistical tools (ANOVA, p-value <0.05) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Methodology :
- Modification Sites : Replace Br with Cl/CF₃ (to tune lipophilicity) or methylphenyl with bulkier substituents (to improve steric hindrance) .
- In Silico Screening : Dock derivatives into target proteins (e.g., PARP-1) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol.
Q. What advanced techniques validate the compound’s role in catalytic or supramolecular systems?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
